molecular formula C18H11ClN2O3 B5718040 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide

Cat. No. B5718040
M. Wt: 338.7 g/mol
InChI Key: HXWHZUMUGOKCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first identified in 2003 as a potent and selective inhibitor of CFTR, and has since been used extensively in scientific research to understand the role of CFTR in various physiological processes.

Mechanism of Action

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide inhibits CFTR by binding to a specific site on the channel and preventing chloride ions from passing through. This results in a decrease in chloride secretion and an increase in sodium absorption, leading to changes in fluid and electrolyte balance.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit CFTR-mediated chloride secretion in various epithelial tissues, including the airways, intestine, and sweat glands. It has also been shown to increase the absorption of sodium in these tissues, leading to changes in fluid and electrolyte balance. In addition, N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have anti-inflammatory effects in various disease models, including cystic fibrosis and asthma.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potency and selectivity as a CFTR inhibitor. This makes it an ideal tool for studying the role of CFTR in various physiological processes. However, one limitation of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potential off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. One area of interest is the development of more potent and selective CFTR inhibitors for use in clinical settings. Another area of interest is the use of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide as a tool to study the role of CFTR in various disease models, including cystic fibrosis, asthma, and hypertension. Additionally, there is interest in studying the potential anti-inflammatory effects of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in other disease models, such as inflammatory bowel disease and rheumatoid arthritis.

Synthesis Methods

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis involves the reaction of 3-chloroaniline with salicylic acid to form 2-(3-chlorophenyl)-1,3-benzoxazole, which is then reacted with furfurylamine to produce N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide.

Scientific Research Applications

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used extensively in scientific research as a tool to understand the role of CFTR in various physiological processes. It has been used to study the function of CFTR in epithelial cells, smooth muscle cells, and neurons, as well as in various disease models such as cystic fibrosis, asthma, and hypertension.

properties

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3/c19-12-4-1-3-11(9-12)18-21-14-10-13(6-7-15(14)24-18)20-17(22)16-5-2-8-23-16/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWHZUMUGOKCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide

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